5-(Trimethylsilyl)cyclohexane-1,3-dione
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Overview
Description
5-(Trimethylsilyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C9H16O2Si. This compound is a derivative of cyclohexane-1,3-dione, where one of the hydrogen atoms is replaced by a trimethylsilyl group. It is a colorless solid that is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The enolate form of cyclohexane-1,3-dione reacts with trimethylsilyl chloride to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, diketones, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Trimethylsilyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: The parent compound without the trimethylsilyl group.
5,5-Dimethyl-1,3-cyclohexanedione: A derivative with two methyl groups instead of the trimethylsilyl group.
1,3-Cyclohexanedione derivatives: Various derivatives with different substituents at the 5-position.
Uniqueness
5-(Trimethylsilyl)cyclohexane-1,3-dione is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
CAS No. |
61705-67-7 |
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Molecular Formula |
C9H16O2Si |
Molecular Weight |
184.31 g/mol |
IUPAC Name |
5-trimethylsilylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h9H,4-6H2,1-3H3 |
InChI Key |
RMAUFDUERWHEQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
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